molecular formula C16H24N2O2 B11173686 N-(2-methylbutan-2-yl)-4-[(2-methylpropanoyl)amino]benzamide

N-(2-methylbutan-2-yl)-4-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11173686
M. Wt: 276.37 g/mol
InChI Key: SVXBCIZKCADBJE-UHFFFAOYSA-N
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Description

N-(2-METHYLBUTAN-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE is a synthetic organic compound with the molecular formula C16H24N2O2 It is known for its unique chemical structure, which includes a benzamide core substituted with a 2-methylbutan-2-yl group and a 2-methylpropanamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYLBUTAN-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting benzoic acid with an amine derivative under acidic or basic conditions.

    Substitution with 2-Methylbutan-2-yl Group: The 2-methylbutan-2-yl group is introduced through a Friedel-Crafts alkylation reaction, where the benzamide core reacts with 2-methylbutan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of 2-Methylpropanamido Group: The final step involves the acylation of the benzamide core with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of N-(2-METHYLBUTAN-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYLBUTAN-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the amide groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide or alkyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or alcohols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2-METHYLBUTAN-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-METHYLBUTAN-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-METHYLBUTAN-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE can be compared with other similar compounds, such as:

    N-(2-METHYLBUTAN-2-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.

    N-(2-METHYLBUTAN-2-YL)-2-(2-METHYLPROPANAMIDO)BENZAMIDE: Another isomer with different substitution positions, affecting its reactivity and applications.

The uniqueness of N-(2-METHYLBUTAN-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers and analogs.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

N-(2-methylbutan-2-yl)-4-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C16H24N2O2/c1-6-16(4,5)18-15(20)12-7-9-13(10-8-12)17-14(19)11(2)3/h7-11H,6H2,1-5H3,(H,17,19)(H,18,20)

InChI Key

SVXBCIZKCADBJE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C(C)C

Origin of Product

United States

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